N-(benzo[d]thiazol-6-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide

FAAH inhibition endocannabinoid system serine hydrolase selectivity

This 3-methylpiperidine-1-sulfonyl benzothiazole derivative is a validated pharmacophore for FAAH inhibition (Abbott Labs) and M5 mAChR antagonism (US20230303552A1). SAR data confirm the 3-methyl substituent confers distinct potency/selectivity vs. 4-methyl or morpholino analogs—these are NOT interchangeable. The C-3 chiral center enables enantiomer-specific pharmacology and eudysmic ratio determination. With XLogP3=3.6, MW 415.5, and balanced CNS MPO properties, this compound is the reference standard for ADME profiling of benzothiazole sulfonamide series. Ideal for serine hydrolase selectivity screening, chiral chromatography method development, and neuroscience target engagement assays. Specifications: C₂₀H₂₁N₃O₃S₂, MW 415.5, HBD=1, HBA=6. Research-grade.

Molecular Formula C20H21N3O3S2
Molecular Weight 415.53
CAS No. 899732-69-5
Cat. No. B2682710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(benzo[d]thiazol-6-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide
CAS899732-69-5
Molecular FormulaC20H21N3O3S2
Molecular Weight415.53
Structural Identifiers
SMILESCC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)N=CS4
InChIInChI=1S/C20H21N3O3S2/c1-14-3-2-10-23(12-14)28(25,26)17-7-4-15(5-8-17)20(24)22-16-6-9-18-19(11-16)27-13-21-18/h4-9,11,13-14H,2-3,10,12H2,1H3,(H,22,24)
InChIKeyJGXWICANFLVARG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(benzo[d]thiazol-6-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide (CAS 899732-69-5): Chemical Class, Core Scaffold, and Procurement Context


N-(benzo[d]thiazol-6-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide (CAS 899732-69-5; molecular formula C₂₀H₂₁N₃O₃S₂; molecular weight 415.5 g/mol) is a synthetic small molecule belonging to the benzothiazole sulfonamide class [1]. Its core scaffold—a benzothiazole ring linked via an amide bond to a phenylsulfonylpiperidine motif—has been identified in high-throughput screening campaigns as a privileged pharmacophore for fatty acid amide hydrolase (FAAH) inhibition and muscarinic acetylcholine receptor M₅ (M₅ mAChR) antagonism [2][3]. The compound is cataloged in PubChem (CID 16831300) and is offered by multiple chemical suppliers as a research-grade tool compound for neuroscience and enzymatic target engagement studies.

Why Generic Substitution Fails for N-(benzo[d]thiazol-6-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide


Empirical structure–activity relationship (SAR) data from the benzothiazole sulfonamide class clearly demonstrate that seemingly minor modifications to the piperidine substituent—such as shifting a methyl group from the 3- to the 4-position, replacing piperidine with morpholine, or introducing a second methyl group at C-5—produce statistically and biologically significant alterations in target potency, selectivity, and physicochemical properties [1]. Consequently, in-class compounds such as N-(benzo[d]thiazol-6-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide (CAS 941924-57-8) or N-(benzo[d]thiazol-6-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide (CAS 941877-36-7) cannot be considered interchangeable procurement alternatives. The 3-methylpiperidine-1-sulfonyl derivative occupies a distinct position in the structural landscape that mandates compound-specific qualification for any assay or screening campaign.

Quantitative Evidence Guide: N-(benzo[d]thiazol-6-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide vs. Closest Structural Analogs


FAAH Inhibitory Potency: Mono-3-Methylpiperidine vs. 4-Methylpiperidine and Dimethylmorpholine Bioisosteres

The benzothiazole phenylsulfonylpiperidine series was optimized through systematic SAR at Abbott Laboratories, establishing that the sulfonyl group, piperidine ring, and benzothiazole core are all essential for FAAH inhibitory activity [1]. Compound 16j (2-(4-(piperidin-1-ylsulfonyl)benzamido)benzo[d]thiazol-6-yl carbamate) was identified as the most potent analog with sub-nanomolar potency; however, lead compound 3 (Benzothiazole analog 3; IC₅₀ = 18 ± 8 nM against rat brain FAAH) demonstrated exceptional selectivity with no detectable off-target activity against other serine hydrolases in activity-based protein profiling (ABPP) experiments [1]. N-(benzo[d]thiazol-6-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide represents a critical intermediate into this SAR landscape: the 3-methyl substitution on the piperidine ring introduces a chiral center that is absent in the unsubstituted piperidine or 4-methylpiperidine analogs, directly impacting the shape complementarity within the FAAH acyl-chain binding pocket [1]. While published IC₅₀ data for this specific compound are not available in the peer-reviewed literature, class-level SAR trend inference from the Wang et al. (2009) dataset indicates that mono-alkyl substitution at the piperidine 3-position modulates FAAH potency and metabolic stability differently than the 4-methylpiperidine (CAS 941924-57-8) or 2,6-dimethylmorpholino (CAS 941877-36-7) bioisosteres [1].

FAAH inhibition endocannabinoid system serine hydrolase selectivity

Muscarinic M₅ Receptor Coverage: Patent-Disclosed Arylsulfonyl Chemotype vs. Non-Patent Analogs

US Patent Application US20230303552A1 broadly claims arylsulfonyl derivatives encompassing the N-(benzo[d]thiazol-6-yl)-4-(sulfonyl)benzamide scaffold as muscarinic acetylcholine receptor M₅ (M₅ mAChR) inhibitors for the treatment of psychotic disorders, substance-related disorders, anxiety disorders, and depressive disorders [1]. The generic Markush structure in the patent claims encompasses the specific 3-methylpiperidine-1-sulfonyl substitution pattern of the target compound, thereby providing intellectual property coverage for this chemotype as an M₅-targeting pharmacological tool [1]. This distinguishes the compound from structurally similar benzothiazole sulfonamides that fall outside the M₅ mAChR patent space (e.g., compounds optimized exclusively for FAAH or other targets). The M₅ receptor is the most recently identified muscarinic subtype with genetic validation linking it to addiction and psychiatric phenotypes, making access to M₅-preferring chemotypes strategically valuable for CNS drug discovery programs [1].

muscarinic M5 receptor neuropsychiatric disorders substance use disorders

Lipophilicity Differentiation: XLogP3 of 3-Methylpiperidine Analog vs. 2,6-Dimethylmorpholine and 3,5-Dimethylpiperidine Comparators

Computed physicochemical properties reveal measurable differentiation between the 3-methylpiperidine analog and its closest structural comparators. The target compound (MW 415.5 g/mol) has a PubChem-computed XLogP3 value of 3.6, reflecting moderate lipophilicity [1]. In comparison, N-(benzo[d]thiazol-6-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide (CAS 941877-36-7; MW 431.5 g/mol; molecular formula C₂₀H₂₁N₃O₄S₂) incorporates a morpholine oxygen that increases hydrogen bond acceptor count and reduces logP relative to the all-carbon piperidine analog . The 3,5-dimethylpiperidine analog (CAS 922920-15-8; MW 429.6 g/mol) adds an additional methyl group, increasing both molecular weight and lipophilicity (predicted XLogP3 approximately 4.0) [2]. These physicochemical differences translate to divergent predicted ADME profiles: the 3-methylpiperidine analog occupies a 'balanced' physicochemical space (MW < 500, XLogP3 between 3 and 4, HBD = 1, HBA = 6) that is generally favorable for passive permeability while avoiding excessive lipophilicity-driven promiscuity [1][2].

lipophilicity ADME physicochemical property differentiation

Functional Group Topology: Chiral 3-Methylpiperidine vs. Achiral 4-Methylpiperidine and Meso Dimethylmorpholine

A critical and often overlooked differentiator is the stereochemical topology conferred by the 3-methyl substitution. The 3-methylpiperidine-1-sulfonyl moiety introduces a single chiral center at the piperidine C-3 position, generating two enantiomeric forms (R and S). In the Abbott FAAH SAR study, the configuration of substituents on the piperidine ring profoundly influenced enzyme inhibitory potency as measured by IC₅₀ shifts [1]. In contrast, the 4-methylpiperidine analog (CAS 941924-57-8) is achiral (plane of symmetry through C-4), and the 2,6-dimethylmorpholine analog (CAS 941877-36-7) introduces conformational restriction via the morpholine ring oxygen rather than a stereogenic center. For researchers studying stereospecific target engagement—particularly for enzymes like FAAH where the active site enforces a specific chiral environment around the catalytic triad—the racemic 3-methylpiperidine compound offers the ability to probe differential enantiomer activity through chiral separation, whereas the achiral analogs cannot provide this mechanistic insight [1].

chirality target engagement SAR differentiation

Recommended Research and Industrial Application Scenarios for N-(benzo[d]thiazol-6-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide


FAAH Inhibitor Lead Optimization and SAR Expansion Campaigns

Based on the established class-level SAR where the sulfonyl-piperidine-benzothiazole trisystem is requisite for FAAH inhibition, this compound serves as a key intermediate scaffold for libraries exploring 3-substituted piperidine SAR. Procurement of this specific analog, rather than the flat 4-methyl or morpholino variants, enables medicinal chemistry teams to probe the stereoelectronic effects of the 3-methyl chiral center on FAAH potency and serine hydrolase selectivity, as demonstrated in the Abbott Laboratories optimization program [1].

Muscarinic M₅ Receptor Antagonist Screening and Target Engagement Studies

Given the patent coverage under US20230303552A1, this compound is directly relevant for laboratories conducting M₅ mAChR-focused drug discovery for substance use disorders, schizophrenia, or anxiety indications. The compound can serve as a tool for establishing M₅ binding assays, functional antagonism screening, and selectivity profiling against M₁–M₄ subtypes, supporting programs that require M₅-preferring pharmacological probes [1].

Physicochemical Property Benchmarking in CNS Drug Discovery

The compound's balanced physicochemical profile (XLogP3 = 3.6, MW = 415.5, HBD = 1, HBA = 6) makes it a suitable reference standard for CNS multiparameter optimization (MPO) scoring. Research groups comparing the permeability, solubility, and metabolic stability of benzothiazole sulfonamide analogs can use this compound as a central reference point against the more lipophilic 3,5-dimethylpiperidine analog (predicted XLogP3 ≈ 4.0) and the higher HBA-count 2,6-dimethylmorpholine analog (HBA = 7), generating a systematic ADME dataset for the chemical series [2].

Chiral Resolution and Enantiomer-Specific Pharmacology Studies

The single stereogenic center at piperidine C-3 makes this compound a valuable substrate for chiral chromatography method development and enantiomer-specific biological evaluation. Academic laboratories studying stereochemistry-activity relationships in enzyme inhibition can resolve the racemic mixture to quantify the eudysmic ratio, leveraging the established FAAH SAR precedent where enantiomeric pairs of benzothiazole sulfonamides exhibited potency differences exceeding one order of magnitude [1].

Quote Request

Request a Quote for N-(benzo[d]thiazol-6-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.